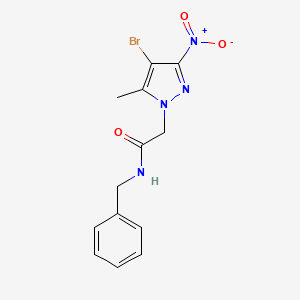
2,4-Dichloro-5-(2-chloro-6-phenylpyrimidin-4-yl)pyrimidine
Descripción general
Descripción
2,4-Dichloro-5-(2-chloro-6-phenylpyrimidin-4-yl)pyrimidine is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridine and are known for their significant roles in various biological processes
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(2-chloro-6-phenylpyrimidin-4-yl)pyrimidine typically involves multiple steps, starting from basic pyrimidine derivativesThe reaction conditions often require the use of solvents like dioxane and catalysts to facilitate the process .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination and coupling reactions. The use of solid acids as catalysts can simplify the synthesis process and reduce production costs . Additionally, employing safer bases like sodium methoxide instead of more hazardous ones can enhance the safety and efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2,4-Dichloro-5-(2-chloro-6-phenylpyrimidin-4-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: This is a common reaction where chlorine atoms are replaced by other nucleophiles.
Oxidation and Reduction: These reactions can modify the oxidation state of the compound, potentially altering its reactivity and properties.
Coupling Reactions: These are used to introduce additional functional groups or to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or piperidine in solvents like dioxane.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce more complex heterocyclic compounds .
Aplicaciones Científicas De Investigación
2,4-Dichloro-5-(2-chloro-6-phenylpyrimidin-4-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used in the synthesis of potential therapeutic agents, including antiviral, anticancer, and anti-inflammatory drugs.
Biological Studies: The compound’s interactions with biological molecules make it a valuable tool for studying enzyme mechanisms and receptor binding.
Industrial Applications: It is used in the development of agrochemicals and other industrial products due to its versatile reactivity.
Mecanismo De Acción
The mechanism of action of 2,4-Dichloro-5-(2-chloro-6-phenylpyrimidin-4-yl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzyme activity by binding to the active site, preventing substrate access . The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
2,4-Dichloropyrimidine: A simpler pyrimidine derivative used in similar applications.
2,4-Dichloro-6-methylpyrimidine: Another related compound with distinct reactivity and applications.
Uniqueness: Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound in both research and industrial settings .
Propiedades
IUPAC Name |
2,4-dichloro-5-(2-chloro-6-phenylpyrimidin-4-yl)pyrimidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7Cl3N4/c15-12-9(7-18-13(16)21-12)11-6-10(19-14(17)20-11)8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQZUCPZMJBKOIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=N2)Cl)C3=CN=C(N=C3Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7Cl3N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B3499826.png)
![3-allyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-6-iodo-4(3H)-quinazolinone](/img/structure/B3499833.png)

![7-(2-chloro-5-methoxybenzyl)-8-[(2-furylmethyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3499846.png)
![N-(2-methoxyphenyl)-2-[3-(4-methylphenyl)-4-oxoquinazolin-2-yl]sulfanylacetamide](/img/structure/B3499855.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-N-(propan-2-yl)acetamide](/img/structure/B3499869.png)
![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(2,4,6-trichloro-3,5-dimethylphenoxy)acetamide](/img/structure/B3499879.png)


![N-[(4-bromo-2-chlorophenyl)carbamothioyl]-3-ethoxybenzamide](/img/structure/B3499904.png)
![N-(2-methylphenyl)-2-{[3-(2-methyl-2-propen-1-yl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B3499912.png)
![2-{[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-N-(3-METHOXYPHENYL)ACETAMIDE](/img/structure/B3499915.png)
![2-{[6-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-1,3-BENZOTHIAZOL-2-YL]SULFANYL}-N-(4-ETHOXYPHENYL)ACETAMIDE](/img/structure/B3499923.png)
![(4Z)-1-(3-chloro-4-fluorophenyl)-4-[(4-hydroxy-3-methoxyphenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B3499927.png)
